molecular formula C13H11Cl2N3O B2760423 2,4-Dichloro-N-(2,6-dimethylphenyl)pyrimidine-5-carboxamide CAS No. 835633-82-4

2,4-Dichloro-N-(2,6-dimethylphenyl)pyrimidine-5-carboxamide

Cat. No. B2760423
CAS RN: 835633-82-4
M. Wt: 296.15
InChI Key: FHWYREZXHZHYGA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

For visual reference, you can view the 2D structure here and the computed 3D structure here.

Future Directions

: 2D Structure : Computed 3D Structure

properties

IUPAC Name

2,4-dichloro-N-(2,6-dimethylphenyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O/c1-7-4-3-5-8(2)10(7)17-12(19)9-6-16-13(15)18-11(9)14/h3-6H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWYREZXHZHYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CN=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of 20.3 g (96 mmol) of 2,4-dichloropyrimidine-5-carbonyl chloride 29 and Amberlyst A21 (2.1 g) in 400 mL of EtOAc was added dropwise 11.7 mL of 2,6-dimethylaniline (95 mmol) at room temperature. The resulting mixture was heated to 50° C. for 12 h, and then was filtered. The filtrate was washed sequentially with water (200 mL), 1N HCl (50 mL), 1N NaOH (50 mL), and brine (100 mL). The combined organic layers were dried over Na2SO4, filtered, and the filtrate was washed with a small amount of DCM to give the title compound as a white solid. Mass Spectrum (ESI) m/e=297.1 (M+1).
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